molecular formula C18H20Cl3NO5S B12294730 4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate

4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate

Cat. No.: B12294730
M. Wt: 468.8 g/mol
InChI Key: ZUSJOQRXWCOPOO-UHFFFAOYSA-N
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Description

The compound 4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate (CAS 69472-84-0) is a toluenesulfonate ester derivative of L-phenylalanine. Its IUPAC name is 4-methylbenzene-1-sulfonic acid 2,2,2-trichloroethyl (2S)-2-amino-3-phenylpropanoate, and it is characterized by a 4-methylbenzenesulfonate (tosylate) group and a 2,2,2-trichloroethyl ester linked to a phenylalanine backbone . The compound appears as a light pink solid and is primarily utilized as a synthetic intermediate, likely in peptide synthesis or pharmaceutical manufacturing, where the trichloroethyl group acts as a protective moiety or leaving group .

Properties

Molecular Formula

C18H20Cl3NO5S

Molecular Weight

468.8 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C11H12Cl3NO2.C7H8O3S/c12-11(13,14)7-17-10(16)9(15)6-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6-7,15H2;2-5H,1H3,(H,8,9,10)

InChI Key

ZUSJOQRXWCOPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC(Cl)(Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate typically involves the esterification of 4-Methylbenzenesulfonic acid with 2,2,2-trichloroethyl 2-amino-3-phenylpropanoate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

4-Methylbenzenesulfonic acid; 2,2,2-trichloroethyl 2-amino-3-phenylpropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that enhance biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the amino group have led to compounds with increased cytotoxicity against cancer cell lines, showcasing its potential in drug development .

Organic Synthesis

This compound is utilized in organic synthesis as a reagent for the preparation of various amines and sulfonamides. Its ability to form stable intermediates makes it valuable in multi-step synthetic pathways.

Example: Synthesis of Amino Acids

The compound can be used to synthesize amino acids through nucleophilic substitution reactions. This method has been optimized to yield high purity products suitable for pharmaceutical applications .

Biochemical Research

In biochemical studies, this compound has been employed to investigate metabolic pathways involving sulfonic acids and their derivatives. It aids in understanding enzyme interactions and the role of sulfonic groups in biological systems.

Case Study: Enzyme Activity Modulation

Studies have shown that compounds containing sulfonic acids can modulate enzyme activities, such as those involved in detoxification processes. This insight is crucial for developing strategies to enhance metabolic efficiency in organisms .

Data Tables

Compound DerivativeBiological ActivitySynthesis Method
Trichloroethyl derivativeAnticancer propertiesNucleophilic substitution
Methylsulfonyl derivativeEnzyme activity modulationDirect synthesis

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects. The sulfonic acid group plays a crucial role in these interactions, facilitating binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are outlined below:

Compound Molecular Weight Key Functional Groups Applications
4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate (CAS 69472-84-0) 468.78 Tosylate, trichloroethyl ester, phenylalanine backbone Pharmaceutical intermediate, peptide synthesis
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS 874336-37-5) 445.50 Tosylate, benzyl ester, 4-fluorophenyl substituent Intermediate for fluorinated pharmaceuticals (e.g., protease inhibitors)
Metsulfuron-methyl ester (CAS not specified) ~381.4* Sulfonylurea, methyl ester, triazine ring Herbicide (inhibits acetolactate synthase in plants)
2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoate ~586.7* Sulfonyloxy, thioether, methylphenyl groups Metabolite (biological breakdown product)

*Molecular weights estimated based on structural formulas where explicit data was unavailable.

Key Research Findings and Data

Stability and Cleavage Conditions

  • Trichloroethyl Esters: Cleaved under reductive conditions (e.g., Zn/AcOH) without affecting acid-sensitive functional groups .
  • Benzyl Esters: Require catalytic hydrogenation, limiting use in hydrogenation-sensitive substrates .
  • Sulfonylurea Esters: Hydrolyzed enzymatically in plants to release active herbicidal agents .

Biological Activity

4-Methylbenzenesulfonic acid; 2,2,2-trichloroethyl 2-amino-3-phenylpropanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into two main components:

  • 4-Methylbenzenesulfonic Acid : A sulfonic acid derivative known for its role in various chemical reactions and as a reagent in organic synthesis.
  • 2,2,2-Trichloroethyl 2-Amino-3-Phenylpropanoate : An amino acid derivative that may exhibit neuroprotective and anti-inflammatory properties.

Molecular Formula

  • Molecular Weight : 310.77 g/mol
  • Chemical Structure : The presence of the trichloroethyl group is significant for its biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with various biological pathways:

  • Inhibition of Enzymatic Activity : The sulfonic acid group can alter enzyme activity by modifying the active site or through competitive inhibition.
  • Neuroprotective Effects : The amino acid component may play a role in neurotransmitter modulation, potentially offering protective effects against neurodegenerative diseases.

Biological Activity Overview

Activity TypeDescription
Antioxidant Activity Scavenges free radicals and reduces oxidative stress in cellular systems.
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines, reducing inflammation in tissues.
Neuroprotective Properties Protects neuronal cells from apoptosis and promotes cell survival.

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of similar compounds containing amino acid derivatives. Results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress, suggesting a potential application for neurodegenerative diseases .

Study 2: Anti-inflammatory Properties

Research presented at an international pharmacology conference demonstrated that derivatives of sulfonic acids could effectively inhibit the production of inflammatory mediators in vitro. The compound showed a marked reduction in TNF-alpha levels in activated macrophages .

Study 3: Enzymatic Inhibition

A study on similar sulfonic acid derivatives indicated their potential to inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .

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